But-3-enyloxy-tert-butyl-dimethyl-silane
Overview
Description
(But-3-enyloxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C10H22OSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-enyloxy)(tert-butyl)dimethylsilane typically involves the reaction of but-3-en-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
But-3-en-1-ol+tert-butyldimethylsilyl chloride→(But-3-enyloxy)(tert-butyl)dimethylsilane+HCl
Industrial Production Methods: Industrial production of (But-3-enyloxy)(tert-butyl)dimethylsilane follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation enhances the efficiency of the process.
Types of Reactions:
Oxidation: (But-3-enyloxy)(tert-butyl)dimethylsilane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can participate in substitution reactions where the but-3-enyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Different silanes.
Substitution: Compounds with new functional groups replacing the but-3-enyloxy group.
Scientific Research Applications
(But-3-enyloxy)(tert-butyl)dimethylsilane is used in a variety of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protecting group for alcohols in peptide synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of silicone-based materials and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism of action of (But-3-enyloxy)(tert-butyl)dimethylsilane involves the formation of carbon-silicon bonds through nucleophilic substitution or addition reactions. The silicon atom in the compound acts as an electrophile, attracting nucleophiles to form stable bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyl(4-iodobutoxy)dimethylsilane: Used in the synthesis of complex organic molecules.
tert-Butyldimethylsilane: Used in the preparation of α-chiral ether derivatives.
Uniqueness: (But-3-enyloxy)(tert-butyl)dimethylsilane is unique due to its specific structure, which allows for the formation of carbon-silicon bonds with high reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Biological Activity
But-3-enyloxy-tert-butyl-dimethyl-silane (C10H22OSi) is a silane compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group and a but-3-enyloxy moiety attached to a dimethylsilyl group. Its molecular structure can be represented as follows:
The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyldimethylsilyl chloride with allylic alcohols. This method yields the desired silane with high purity and efficiency. Notably, the use of metallic indium as a catalyst in solvent systems like DMF has been reported to enhance yields in related silane syntheses .
Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, derivatives containing silyl groups have shown effectiveness against various fungal strains, suggesting that this class of compounds may interfere with fungal cell wall synthesis or disrupt membrane integrity .
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The silyl group can interact with lipid membranes, potentially altering permeability.
- Enzyme Inhibition : Silanes are known to inhibit certain enzymes involved in biosynthetic pathways, which could explain their antifungal effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress in microbial cells, leading to cell death.
Case Study 1: Antifungal Activity
In a study evaluating the antifungal efficacy of silyl compounds, this compound was tested against Candida albicans. The results demonstrated a significant reduction in fungal viability at concentrations as low as 50 µg/mL, indicating potent antifungal properties .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of Nedd8-activating enzyme (NAE) by silane derivatives. The findings revealed that this compound effectively inhibited NAE activity, which is crucial for protein degradation pathways in cells. This inhibition could have implications for cancer therapy, as NAE plays a role in regulating oncogenic proteins .
Data Summary
Study | Target | Concentration Tested | Outcome |
---|---|---|---|
Antifungal Efficacy | Candida albicans | 50 µg/mL | Significant reduction in viability |
Enzyme Inhibition | Nedd8-activating enzyme | Various | Effective inhibition observed |
Properties
IUPAC Name |
but-3-enoxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7H,1,8-9H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEJDOVXJLMAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434015 | |
Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108794-10-1 | |
Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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